SBI-115

概要

科学的研究の応用

SBI-115 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of TGR5 in various chemical processes.

Biology: this compound is employed in biological studies to investigate the function of TGR5 in cellular processes, including cell proliferation and apoptosis.

Medicine: The compound is being explored for its potential therapeutic applications in treating polycystic liver diseases and other conditions related to TGR5 activity.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting TGR5

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

SBI-115 は、さまざまな代謝プロセスや細胞プロセスに関与する受容体である TGR5 を拮抗することによってその効果を発揮します。TGR5 を阻害することにより、this compound は胆管細胞の増殖を抑制し、肝嚢胞形成に不可欠な環状アデノシン一リン酸 (cAMP) のレベルを低下させます。 この阻害は、多嚢胞性肝疾患における肝嚢胞の形成と進行の抑制につながります .

類似の化合物との比較

This compound は、その高い効力と特異性のために、他の TGR5 アンタゴニストとは異なります。類似の化合物には以下が含まれます。

TC-G 1005: 強力で選択的な TGR5 アゴニスト。

INT-767: ファルネソイド X 受容体 (FXR) と TGR5 のデュアルアゴニスト。

デオキシコール酸ナトリウム塩: TGR5 を活性化できる内因性代謝産物。

ウルソデオキシコール酸ナトリウム: TGR5 アゴニスト活性を持つ天然に存在する胆汁酸 .

This compound は、TGR5 に対する特異的な拮抗作用により、研究や潜在的な治療応用において貴重なツールとなっています。

生化学分析

Biochemical Properties

SBI-115 plays a crucial role in biochemical reactions by inhibiting the activity of GPBAR1 (TGR5). This receptor is involved in various physiological processes, including bile acid signaling, glucose metabolism, and energy homeostasis . This compound interacts with GPBAR1 by binding to the receptor and preventing its activation by bile acids. This interaction inhibits the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cyclic adenosine monophosphate (cAMP) levels . By inhibiting GPBAR1, this compound can modulate the proliferation of cholangiocytes, which are the epithelial cells lining the bile ducts .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cholangiocytes, this compound inhibits cell proliferation and reduces the growth of cysts, which are characteristic of polycystic liver diseases . This compound influences cell function by modulating cell signaling pathways, particularly those involving cAMP. By inhibiting the GPBAR1 receptor, this compound reduces the cAMP-mediated signaling that promotes cell proliferation . Additionally, this compound has been observed to impact gene expression and cellular metabolism, further contributing to its effects on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GPBAR1 receptor. This compound binds to the receptor and acts as an antagonist, preventing the activation of GPBAR1 by bile acids . This inhibition blocks the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cAMP levels. By inhibiting these pathways, this compound reduces cell proliferation and cyst growth in cholangiocytes . Additionally, this compound may influence gene expression by modulating the activity of transcription factors that are regulated by cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can inhibit cell proliferation and cyst growth in cholangiocytes over a period of 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to more significant inhibition of cell proliferation and cyst growth in cholangiocytes . At very high doses, this compound may also exhibit toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to bile acid signaling and glucose metabolism. By inhibiting the GPBAR1 receptor, this compound can modulate the activity of enzymes and cofactors involved in these pathways . This inhibition can affect metabolic flux and alter the levels of metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cells, this compound can interact with the GPBAR1 receptor and exert its inhibitory effects . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to these specific sites can enhance its interaction with the GPBAR1 receptor and improve its inhibitory effects .

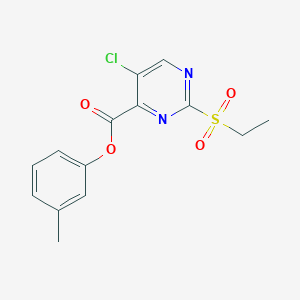

準備方法

SBI-115 の合成には、コアのピリミジン構造の調製から始まるいくつかのステップが含まれます。合成経路は通常、以下のステップを含みます。

ピリミジンコアの形成: ピリミジンコアは、適切な出発物質を伴う一連の縮合反応によって合成されます。

塩素化: 次に、ピリミジンコアは塩素化されて、目的の位置に塩素原子を導入します。

スルホン化: 塩素化されたピリミジンはスルホン化されて、エチルスルホニル基が導入されます。

エステル化: 最後に、化合物はエステル化されて m-トリルエステルを形成し、最終生成物である this compound が得られます

化学反応の分析

SBI-115 は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compound は特定の条件下で酸化されて、さまざまな酸化誘導体になります。

還元: 化合物は還元されて、スルホニル基が除去され、異なる還元生成物になります。

これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。これらの反応によって生成される主な生成物は、使用される特定の試薬や条件によって異なります。

科学研究への応用

This compound は、以下を含む幅広い科学研究への応用があります。

化学: TGR5 がさまざまな化学プロセスにおいて果たす役割を研究するためのツール化合物として使用されます。

生物学: this compound は、細胞増殖やアポトーシスを含む細胞プロセスにおける TGR5 の機能を調査するための生物学的研究で使用されます。

医学: この化合物は、多嚢胞性肝疾患や TGR5 活性関連のその他の疾患の治療における潜在的な治療応用について検討されています。

類似化合物との比較

SBI-115 is unique compared to other TGR5 antagonists due to its high potency and specificity. Similar compounds include:

TC-G 1005: A potent and selective TGR5 agonist.

INT-767: A dual agonist for farnesoid X receptor (FXR) and TGR5.

Deoxycholic acid sodium salt: An endogenous metabolite that can activate TGR5.

Ursodeoxycholic acid sodium: A naturally occurring bile acid with TGR5 agonist activity .

This compound stands out due to its specific antagonistic activity against TGR5, making it a valuable tool in research and potential therapeutic applications.

特性

IUPAC Name |

(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXOPBVXVPPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

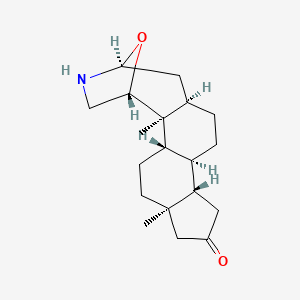

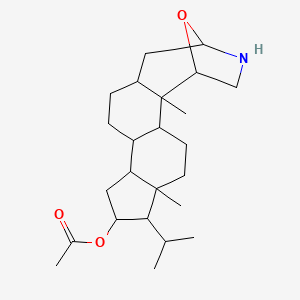

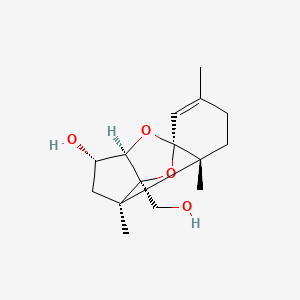

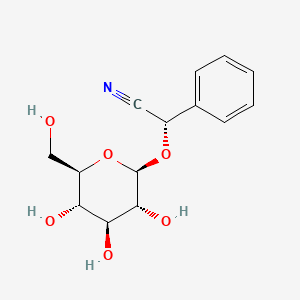

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SBI-115 and what is its primary target in biological systems?

A1: this compound (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].

Q2: How does this compound interact with TGR5 and what are the downstream consequences of this interaction?

A2: this compound binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, this compound can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].

Q3: What are the potential therapeutic applications of this compound based on the current research?

A3: Research suggests that this compound could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that this compound reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, this compound was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].

Q4: What is the impact of this compound on lipid metabolism in the context of fatty liver disease?

A4: Research on pearl gentian grouper hepatocytes indicates that this compound, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with this compound could potentially exacerbate lipid accumulation in fatty liver disease.

Q5: What are the limitations of the current research on this compound?

A5: Most research on this compound utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of this compound and its potential impact on other physiological processes is essential.

Q6: What are the future directions for research on this compound?

A6: Future research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)

![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)